4-(pyridin-2-yloxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide
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Description
4-(pyridin-2-yloxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C18H18F3N3O2 and its molecular weight is 365.356. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Derivatives
A significant portion of the research revolves around the synthesis of novel compounds related to 4-(pyridin-2-yloxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide. For example, Karthikeyan, Vijayakumar, and Sarveswari (2014) detailed the synthesis of substituted pyrazolo[4,3-c]pyridine-3-ols as novel fused heterobicycles, highlighting the chemical versatility and potential applications of such compounds in various fields, including medicinal chemistry and materials science (Karthikeyan, Vijayakumar, & Sarveswari, 2014).
Inhibitors and Biological Activities
The discovery and development of inhibitors for specific enzymes or biological processes represent another critical area of application. For instance, Thalji et al. (2013) identified 1-(1,3,5-triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase from high-throughput screening, indicating its potential in the therapeutic intervention of diseases related to the enzyme's activity (Thalji et al., 2013).
Anti-Angiogenic and Anticancer Properties
Research by Kambappa et al. (2017) on novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives explored their anti-angiogenic and DNA cleavage activities. This study underscores the potential anticancer applications of these compounds by demonstrating their efficacy in blocking blood vessel formation in vivo and interacting with DNA (Kambappa et al., 2017).
Drug Development and Pharmacokinetics
Yamamoto et al. (2016) focused on the identification of 1-methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide as a potent Glycine Transporter 1 inhibitor, highlighting the rigorous process of drug development, including optimization for drug-likeness and pharmacokinetic profiles (Yamamoto et al., 2016).
Properties
IUPAC Name |
4-pyridin-2-yloxy-N-[2-(trifluoromethyl)phenyl]piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N3O2/c19-18(20,21)14-5-1-2-6-15(14)23-17(25)24-11-8-13(9-12-24)26-16-7-3-4-10-22-16/h1-7,10,13H,8-9,11-12H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRMLZOMTPNIQEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC=N2)C(=O)NC3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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